molecular formula C43H45N11O11 B12784564 Benzamide, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)-, tetrakis((formylamino)methyl) deriv. CAS No. 68155-46-4

Benzamide, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)-, tetrakis((formylamino)methyl) deriv.

Cat. No.: B12784564
CAS No.: 68155-46-4
M. Wt: 891.9 g/mol
InChI Key: ZXBGYAPYJMCSED-UHFFFAOYSA-N
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Description

Benzamide, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)-, tetrakis((formylamino)methyl) deriv is a complex organic compound characterized by its intricate structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)-, tetrakis((formylamino)methyl) deriv. involves multiple steps, including the formation of azo bonds and the incorporation of methoxyphenyl groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl groups can be oxidized under specific conditions.

    Reduction: The azo bonds can be reduced to amines.

    Substitution: The benzamide moiety can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions often involve specific solvents and controlled temperatures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding amines.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methoxyphenyl groups and azo bonds play crucial roles in its activity, influencing its binding affinity and reactivity with biological molecules. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzamide derivatives: Compounds with similar benzamide structures but different substituents.

    Azo compounds: Molecules containing azo bonds with varying functional groups.

    Methoxyphenyl derivatives: Compounds featuring methoxyphenyl groups with different core structures.

Uniqueness

This compound is unique due to its combination of benzamide, azo, and methoxyphenyl groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse reactivity and interactions, making it a valuable compound in various scientific fields.

Properties

CAS No.

68155-46-4

Molecular Formula

C43H45N11O11

Molecular Weight

891.9 g/mol

IUPAC Name

N,2,3,5-tetrakis(formamidomethyl)-4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-N-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]benzamide

InChI

InChI=1S/C43H45N11O11/c1-26(59)38(41(61)48-34-9-5-7-11-36(34)64-3)51-50-29-13-15-30(16-14-29)54(21-47-25-58)43(63)31-17-28(18-44-22-55)40(33(20-46-24-57)32(31)19-45-23-56)53-52-39(27(2)60)42(62)49-35-10-6-8-12-37(35)65-4/h5-17,22-25,38-39H,18-21H2,1-4H3,(H,44,55)(H,45,56)(H,46,57)(H,47,58)(H,48,61)(H,49,62)

InChI Key

ZXBGYAPYJMCSED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1OC)N=NC2=CC=C(C=C2)N(CNC=O)C(=O)C3=C(C(=C(C(=C3)CNC=O)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4OC)CNC=O)CNC=O

Origin of Product

United States

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